molecular formula C7H9N3O2 B3377640 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341761-69-0

1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3377640
CAS No.: 1341761-69-0
M. Wt: 167.17
InChI Key: LGECTKJDPJOBJJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1341761-69-0) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropylmethyl group at the N1 position and a carboxylic acid moiety at the C4 position. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 167.17 g/mol .

Properties

IUPAC Name

1-(cyclopropylmethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGECTKJDPJOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Cyclopropylmethyl Azide: Cyclopropylmethyl bromide is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF) to yield cyclopropylmethyl azide.

    Cycloaddition Reaction: The cyclopropylmethyl azide is then reacted with propiolic acid in the presence of a copper(I) catalyst to form 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below compares 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related compounds based on substituent variations at the N1 position:

Compound Name CAS Number Substituent at N1 Similarity Score* Molecular Weight (g/mol) Key References
1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid 1249780-66-2 Isopropyl 1.00 169.18
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid 1188375-37-2 Cyclopropyl 0.97 153.14
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid 1266840-44-1 Propyl 0.93 155.15
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid 1211541-99-9 Ethyl 0.93 141.13
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid N/A 2-Aminophenyl N/A 205.20

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Differences in Physicochemical Properties

  • Cyclopropylmethyl vs. Isopropyl : The cyclopropylmethyl group introduces a strained three-membered ring, increasing lipophilicity (logP ≈ 1.2) compared to the isopropyl analog (logP ≈ 0.8) . This may enhance membrane permeability but reduce aqueous solubility.
  • Aromatic vs. Aliphatic Substituents: The 2-aminophenyl derivative (MW: 205.20) exhibits a planar aromatic system, enabling π-π stacking interactions critical for DNA binding and antimicrobial activity . In contrast, aliphatic substituents (e.g., ethyl, propyl) prioritize steric effects over electronic interactions.

Antimicrobial Activity

  • 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholerae) pathogens, with MIC values ranging from 8–32 µg/mL . Its kink-like conformation, revealed by X-ray crystallography, facilitates intercalation into bacterial DNA .

Stability and Reactivity

  • Decarboxylation Tendency : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation at elevated temperatures (~175°C), as observed in the 5-formyl-1-(4-ethoxyphenyl) analog . The cyclopropylmethyl group may stabilize the carboxylate moiety through steric hindrance, though experimental confirmation is lacking.
  • Click Chemistry Utility : The cyclopropylmethyl derivative’s synthesis aligns with CuAAC methodologies, enabling rapid derivatization for combinatorial libraries .

Biological Activity

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1341761-69-0) is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is C7H9N3O2, with a molecular weight of 167.17 g/mol. This article aims to summarize the biological activities associated with this compound, particularly focusing on its anticancer properties and potential mechanisms of action.

The chemical structure of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is characterized by the presence of a cyclopropylmethyl group attached to a triazole ring and a carboxylic acid functional group. The following table summarizes its key chemical properties:

PropertyValue
Chemical FormulaC7H9N3O2
Molecular Weight167.17 g/mol
IUPAC Name1-(cyclopropylmethyl)triazole-4-carboxylic acid
PubChem CID62061065
AppearancePowder

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives, including 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. One study evaluated various triazole-containing hybrids and found that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines.

Case Study: Antiproliferative Activity
In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cells while sparing normal cells. For instance, compounds with triazole moieties showed IC50 values as low as 0.43 µM against HCT116 colorectal cancer cells, indicating potent anticancer activity .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways. For example, one derivative was shown to increase ROS levels in cancer cells, leading to mitochondrial membrane depolarization and cytochrome c release into the cytoplasm . This process activates caspases that facilitate apoptosis.

Other Biological Activities

Beyond anticancer effects, triazoles are known for their antifungal and antimicrobial properties. Research indicates that certain triazole derivatives can inhibit the growth of various pathogens by disrupting cell wall synthesis or interfering with nucleic acid synthesis .

Summary of Findings

The biological activity of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid suggests a promising profile for further development as a therapeutic agent. Key findings include:

  • Antiproliferative Activity : Significant effects against various cancer cell lines.
  • Mechanisms : Induction of apoptosis through ROS generation and mitochondrial pathways.
  • Potential Applications : Further exploration in drug development for cancer and possibly other diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

  • Azide preparation : React cyclopropylmethyl bromide with sodium azide.
  • Alkyne precursor : Use propargyl carboxylic acid derivatives.
  • Cycloaddition : Catalyze with copper(II) sulfate and sodium ascorbate in a 1:1 DMSO/water solvent system at 25–40°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Critical Considerations :

  • Avoid excess copper residues by post-reaction EDTA washes.
  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify cyclopropylmethyl protons (δ 0.5–1.2 ppm) and triazole protons (δ 7.8–8.2 ppm).
    • 13C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and triazole carbons (δ 140–150 ppm) .
  • X-ray Crystallography :
    • Use SHELXL for refinement (monoclinic P21/c space group). Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Mass Spectrometry :
    • ESI-MS (negative mode): Expected [M–H]⁻ peak at m/z 208.1 .

Advanced Research Questions

Q. How do substituent variations on the triazole ring influence biological activity, and what strategies resolve conflicting data in structure-activity studies?

Methodological Answer: Substituent Effects :

Substituent (Position)Biological Activity (Cell Line)Key FindingSource
3-FluorophenylModerate anticancer (NCI-H522)Enhanced lipophilicity improves membrane permeability
4-ChlorophenylHigh c-Met inhibition (IC50 = 0.8 µM)Electron-withdrawing groups enhance target binding
CyclopropylmethylAntimicrobial (Vibrio cholerae)Steric bulk reduces off-target interactions

Q. Resolving Data Contradictions :

  • Assay standardization : Use consistent cell lines (e.g., NCI-H522 for lung cancer) and ATP-based viability assays.
  • Meta-analysis : Compare logP values and IC50 trends across studies to isolate electronic vs. steric effects .

Q. What experimental strategies validate the mechanism of action for this compound’s antimicrobial activity?

Methodological Answer:

  • DNA Binding Studies :
    • Fluorescence quenching assays with ethidium bromide (EB): Measure reduced EB-DNA fluorescence (λex = 510 nm) upon compound addition.
    • Result : A 50% reduction in fluorescence indicates intercalation .
  • Morphological Analysis :
    • SEM imaging of V. cholerae post-treatment (24 hrs, 10 µM): Observe cell wall lysis and membrane blebbing .
  • Resistance Testing :
    • Serial passage in sub-MIC concentrations (2–8 µM) for 20 generations. No resistance observed in triazole derivatives .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Tautomer Analysis :
    • Use SHELXD for structure solution. Key bond lengths:
  • N1–C4: 1.31 Å (triazole)
  • C4–O1: 1.23 Å (carboxylic acid) .
    • Compare with DFT-optimized tautomers (B3LYP/6-311++G**).
  • Neutron Diffraction : Resolve proton positions in the triazole ring (e.g., 1H- vs. 2H-tautomer) .

Q. What are the best practices for stability testing under physiological conditions?

Methodological Answer:

  • pH Stability :
    • Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor via HPLC at 0, 24, 48 hrs.
    • Result : >90% stability at pH 7.4; <50% at pH 2.0 due to carboxylic acid protonation .
  • Light Sensitivity :
    • Store in amber vials; UV-Vis spectra (200–400 nm) show no degradation after 72 hrs .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no activity in similar cancer models?

Methodological Answer:

  • Experimental Variables :
    • Cell Line Variability : NCI-H522 (lung) vs. UO-31 (kidney) differ in c-Met receptor expression .
    • Dosing Regimens : IC50 varies with exposure time (e.g., 48 vs. 72 hrs).
  • Structural Analogues :
    • Compare with 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid, which shows 68.09% growth inhibition in NCI-H522 but is inert in UO-31 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.